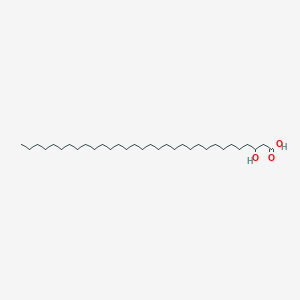
3-Hydroxydotriacontanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxydotriacontanoic acid is a long-chain fatty acid with a hydroxyl group attached to the third carbon atom. This compound is a member of the ω-hydroxy fatty acids family and is known for its presence in human skin ceramides, which play a crucial role in maintaining the skin’s barrier function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxydotriacontanoic acid typically starts from commercially available and inexpensive precursors. One common method involves the coupling reaction of a Grignard compound with an alkyl halide in the presence of lithium tetrachlorocuprate (Li₂CuCl₄). This reaction is known for its high yield and efficiency .
Industrial Production Methods: Industrial production of this compound often involves scalable synthesis techniques. One such method includes the use of a succinimidyl ester as a protective group, which helps overcome the low solubility of the fatty acid and simultaneously activates it for attachment to a sphingoid base .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxydotriacontanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be used in further chemical synthesis or applications .
Applications De Recherche Scientifique
3-Hydroxydotriacontanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex lipids and other long-chain fatty acids.
Medicine: Research is ongoing to explore its potential in treating skin disorders and enhancing skin health.
Mécanisme D'action
The mechanism of action of 3-Hydroxydotriacontanoic acid involves its incorporation into ceramides, which are crucial components of the skin’s lipid barrier. These ceramides help maintain skin hydration and protect against environmental stressors. The molecular targets include enzymes involved in ceramide synthesis, such as elongase and ceramide synthase .
Comparaison Avec Des Composés Similaires
Hydroxyphthioceranoic acid: Another long-chain fatty acid with multiple methyl branches and a hydroxyl group.
Phthioceranoic acid: A similar compound without the hydroxyl group.
Dotriacontanoic acid: A straight-chain saturated fatty acid without the hydroxyl group.
Uniqueness: 3-Hydroxydotriacontanoic acid is unique due to its specific structure, which includes a hydroxyl group at the third carbon atom. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
122751-72-8 |
|---|---|
Formule moléculaire |
C32H64O3 |
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
3-hydroxydotriacontanoic acid |
InChI |
InChI=1S/C32H64O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31(33)30-32(34)35/h31,33H,2-30H2,1H3,(H,34,35) |
Clé InChI |
NSHMNJQKTIEXFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


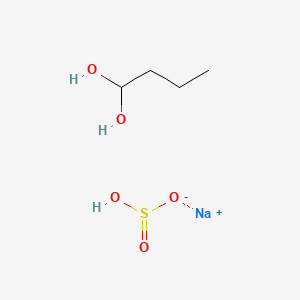
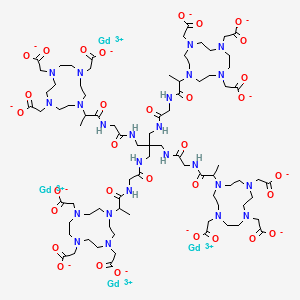
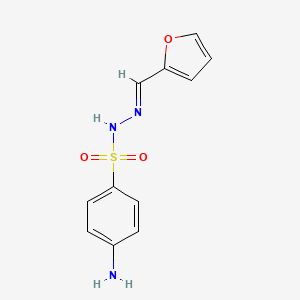

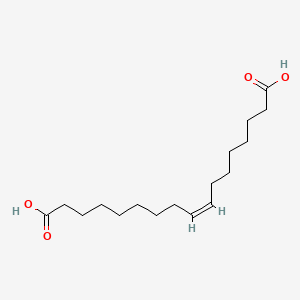
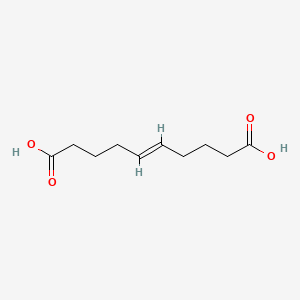

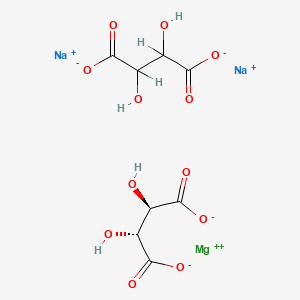
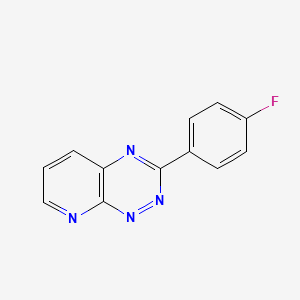
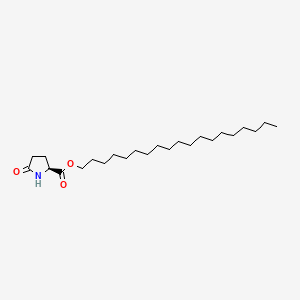

![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)


